7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-16-13-17(2)27(26-16)22-14-21(19-11-7-4-8-12-19)25-23-20(15-24-28(22)23)18-9-5-3-6-10-18/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZGLVHLHPMGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . This reaction can be catalyzed by transition metals such as palladium or rhodium . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the pyrazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Nucleophiles such as amines or thiols; conditions: solvents like ethanol or methanol, temperatures ranging from 0°C to 100°C.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Structural Characteristics
The molecular formula of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is , with a molecular weight of approximately 306.38 g/mol. The structure features a unique arrangement of pyrazole and pyrimidine rings that contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis. Notably, compounds similar to this compound have demonstrated efficacy against breast cancer (MDA-MB-231) and prostate cancer (DU 205) cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been explored in several studies. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them candidates for treating chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been documented. They exhibit activity against various bacterial strains and fungi, suggesting their potential use in developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3,5-dimethylpyrazole and diphenyl derivatives . The synthetic routes often focus on optimizing yield and purity while minimizing reaction times.
Case Study: Antitumor Evaluation
In a recent study published in Molecules, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against targeted cancer cells .
Case Study: In Vivo Studies
Another investigation examined the in vivo effects of pyrazolo derivatives on tumor-bearing mice models. The study found that these compounds not only inhibited tumor growth but also reduced metastasis by affecting angiogenesis pathways .
Mechanism of Action
The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface . These interactions lead to changes in cellular processes, such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Modifications and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives are typically modified at positions 3, 5, and 7 to tune their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Metabolic Stability : Trifluoromethyl and pyrazole substituents in analogs improve resistance to oxidative metabolism, a feature likely shared by the target compound .
Biological Activity
7-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key properties include:
- Molecular Weight : 278.31 g/mol
- Boiling Point : Not specified
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often incorporates cyclization reactions that yield the pyrazolo[1,5-a]pyrimidine framework.
Antitumor Activity
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor activity. For instance, a study reported that derivatives showed IC50 values ranging from 5 to 20 µM against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4t | A549 | 9.8 | CDK9 inhibition |
| 4n | MDA-MB-231 | 14.2 | Apoptosis induction via CDK inhibition |
| 5f | C6 (glioma) | 5.13 | Cell cycle arrest and apoptosis |
The primary mechanism of action for this class of compounds appears to involve the inhibition of cyclin-dependent kinases (CDKs). By targeting CDK9 and CDK2, these compounds can disrupt cell cycle progression and induce apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For example:
- Substituents at the C3 and C5 positions enhance binding affinity to CDKs.
- Electron-donating groups on the phenyl rings improve cytotoxicity against tumor cells.
Case Study 1: In Vitro Efficacy
In a recent study involving a series of synthesized pyrazolo derivatives, compound 4t was shown to effectively inhibit tumor cell growth in vitro with an IC50 value of 9.8 µM against A549 cells. The study utilized flow cytometry to confirm that the mechanism involved apoptosis induction through CDK9 inhibition .
Case Study 2: Selectivity in Cancer Treatment
Another investigation focused on the selectivity of compound 5f in glioma treatment demonstrated its efficacy with an IC50 value of 5.13 µM while showing minimal cytotoxic effects on healthy cell lines like L929. This selectivity is crucial for developing safer cancer therapies .
Q & A
Basic Question
- 1H/13C NMR : To confirm substituent positions and detect tautomeric forms .
- FTIR : Identification of functional groups (e.g., C=N stretches at ~1,600 cm⁻¹) .
- HRMS : Accurate mass verification (e.g., [M+H]+ ion for molecular formula confirmation) .
- HPLC-PDA : Purity assessment, especially for isomers with similar Rf values .
How does the substitution pattern influence the biological activity of pyrazolo[1,5-a]pyrimidines?
Advanced Question
Structure-activity relationship (SAR) studies reveal:
- 3,5-Diphenyl groups : Enhance π-stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
- 7-Position modifications : Trifluoromethyl or pyrazolyl groups improve metabolic stability and binding affinity .
- Electron-donating groups (e.g., -OH) : May reduce activity due to increased solubility and decreased membrane permeability .
What purification methods are effective for isolating this compound from reaction mixtures?
Basic Question
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging solubility differences .
- HPLC : Preparative reverse-phase columns for isolating regioisomers .
How can experimental design (DoE) optimize reaction parameters for this compound’s synthesis?
Advanced Question
DoE methods like Plackett-Burman or Box-Behnken designs systematically vary factors (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a central composite design reduced the number of experiments needed to maximize yield in Pd-catalyzed reactions by 40% . Response surface models can also predict interactions between variables, such as the nonlinear effect of base concentration on cyclization efficiency .
What catalytic systems improve reaction efficiency in pyrazolo[1,5-a]pyrimidine synthesis?
Advanced Question
- Palladium catalysts : Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings at the 7-position .
- Copper-mediated C–H activation : For direct arylation of pyrazole rings under mild conditions .
- Organocatalysts : Proline derivatives for asymmetric induction in chiral pyrazolo[1,5-a]pyrimidines .
How can molecular docking and pharmacokinetic modeling guide target identification for this compound?
Advanced Question
- Docking studies : AutoDock Vina or Schrödinger Suite can predict binding modes to kinase ATP pockets (e.g., EGFR, CDK2) .
- ADMET prediction : Tools like SwissADME assess lipophilicity (LogP), blood-brain barrier penetration, and cytochrome P450 interactions .
- Toxicity profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., pyrazole ring metabolic liabilities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
